4-oxo-7-sulfamoyl-1H-quinoline-3-carboxylic acid
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Overview
Description
4-Hydroxy-7-sulfamoylquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and industrial processes. Quinoline derivatives are significant due to their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-sulfamoylquinoline-3-carboxylic acid typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by sulfonation and carboxylation reactions. The reaction conditions often include the use of catalysts such as molecular iodine in ethanol or silica gel under solvent-free conditions .
Industrial Production Methods
Industrial production methods for quinoline derivatives, including 4-Hydroxy-7-sulfamoylquinoline-3-carboxylic acid, often employ green chemistry principles. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-sulfamoylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often use reagents such as sodium borohydride.
Substitution: Common substitution reactions involve halogenation or nitration using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
4-Hydroxy-7-sulfamoylquinoline-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular respiration.
Medicine: Explored for its antibacterial, antifungal, and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-sulfamoylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as dehydrogenase enzymes. It inhibits these enzymes, thereby affecting cellular respiration and metabolic pathways. This inhibition can lead to the suppression of microbial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
7-substituted-4-hydroxyquinoline-3-carboxylic acids: These compounds also exhibit enzyme inhibitory activities and are used in similar biological applications.
Quinoline-4-carboxylic acids: Known for their broad-spectrum antimicrobial properties.
Uniqueness
4-Hydroxy-7-sulfamoylquinoline-3-carboxylic acid is unique due to its sulfonamide group, which enhances its solubility and bioavailability. This structural feature distinguishes it from other quinoline derivatives and contributes to its potent biological activities .
Properties
CAS No. |
63463-31-0 |
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Molecular Formula |
C10H8N2O5S |
Molecular Weight |
268.25 g/mol |
IUPAC Name |
4-oxo-7-sulfamoyl-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O5S/c11-18(16,17)5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,(H,12,13)(H,14,15)(H2,11,16,17) |
InChI Key |
JOIHURFQPHXDFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)NC=C(C2=O)C(=O)O |
Origin of Product |
United States |
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